![molecular formula C14H26N2O4 B1426195 Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate CAS No. 294180-26-0](/img/structure/B1426195.png)
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate
Overview
Description
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic intermediate that is widely used in the pharmaceutical industry for the synthesis of various drugs.
Scientific Research Applications
Synthesis and Medicinal Applications
Organometallic Compounds in Medicinal Chemistry : The synthesis of planar chiral carboxylic acid derivatives, including tert-butyl-3-(1,2,3,4-tetrahydro-1-methyl-2-oxonaphthalen-1-yl)propanoate, is crucial in the development of organometallic compounds for medicinal chemistry. These compounds can serve as isosteric substitutes for organic drug candidates (Patra, Merz, & Metzler‐Nolte, 2012).
Synthesis of Light Stabilizers : The compound dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, synthesized from methyl acrylate and similar compounds, demonstrates the potential of using tert-butyl derivatives in creating polymeric hindered amines light stabilizers (Deng Yi, 2008).
Anticonvulsant and Antinociceptive Hybrid Molecules : Piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids have been synthesized as potential new hybrid anticonvulsants, combining chemical fragments of known antiepileptic drugs (Kamiński et al., 2016).
Specialized Synthesis Techniques
Synthesis of Complex Intermediates : The synthesis of complex intermediates like (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl)thio) propanoate, a key intermediate of the natural product Biotin, is an essential aspect of studying metabolic cycles and biosynthesis of various biological molecules (Qin et al., 2014).
Fluorescent Properties of Derivatives : The synthesis of (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate, obtained through 1,3-dipolar cycloaddition, is significant for its structure and fluorescence properties, which are crucial in analytical and spectroscopic studies (Memeo, Distante, & Quadrelli, 2014).
Enantioselective Synthesis : The enantioselective synthesis of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid demonstrates the importance of tert-butyl derivatives in synthesizing stereochemically complex structures (Pajouhesh et al., 2000).
properties
IUPAC Name |
methyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-5-8-16(9-6-11)10-7-12(17)19-4/h11H,5-10H2,1-4H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXOONYNOVPAIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



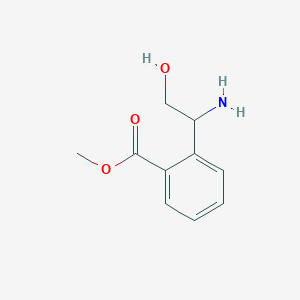
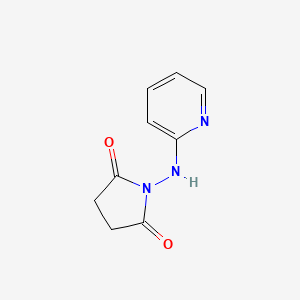
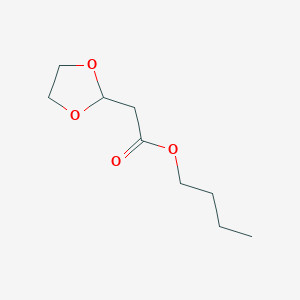
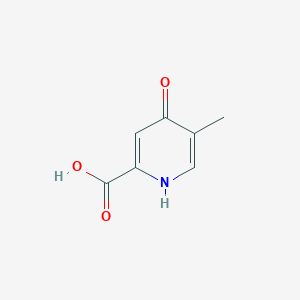


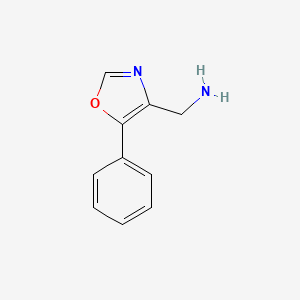
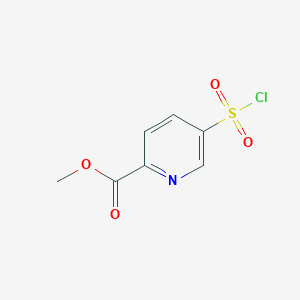

![3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1426128.png)
![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)

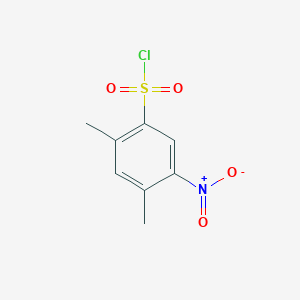
![4-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B1426135.png)